molecular formula C17H22O6 B11826608 Methyl 3-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Methyl 3-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B11826608
M. Wt: 322.4 g/mol
InChI Key: ASPVDBYGHHICFR-ZXNZZIQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a compound of significant interest in carbohydrate chemistry and glycobiology research. Its structural features, including allyl and benzylidene functionalities, make it a versatile building block for synthesizing complex carbohydrates and glycoconjugates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include epoxides, benzyl derivatives, and various substituted mannopyranosides. These products are valuable intermediates for further chemical synthesis and functionalization .

Scientific Research Applications

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing complex carbohydrates and glycoconjugates.

    Biology: In studies of carbohydrate-protein interactions and glycosylation processes.

    Medicine: As a potential therapeutic agent or intermediate in the synthesis of bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The allyl and benzylidene groups facilitate its binding to enzymes and receptors involved in carbohydrate metabolism and glycosylation. This interaction can modulate the activity of these enzymes and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is unique due to its specific functional group arrangement, which provides distinct reactivity and binding properties. This uniqueness makes it a valuable tool in carbohydrate chemistry and glycobiology research .

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

(4aR,6S,7S,8R,8aR)-6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15-,16?,17+/m1/s1

InChI Key

ASPVDBYGHHICFR-ZXNZZIQUSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O

Origin of Product

United States

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